
2,4-Dichloro-6-methylthiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-methylbenzenethiol: is an organosulfur compound characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, along with a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylbenzenethiol typically involves the chlorination of 6-methylbenzenethiol. The process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature conditions. Another method involves the nucleophilic substitution reaction of 2,4-dichloro-6-methylbenzene with thiol reagents.
Industrial Production Methods: Industrial production of 2,4-Dichloro-6-methylbenzenethiol may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Dichloro-6-methylbenzenethiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzene derivative with a reduced sulfur group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced benzene derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2,4-Dichloro-6-methylbenzenethiol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of thiol-containing compounds on biological systems. It may also serve as a model compound for investigating the interactions of thiols with proteins and enzymes.
Industry: In the industrial sector, 2,4-Dichloro-6-methylbenzenethiol can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylbenzenethiol involves its reactivity as a thiol compound. Thiols are known to participate in redox reactions, where they can act as reducing agents. The compound can interact with various molecular targets, including proteins and enzymes, through the formation of disulfide bonds or by modifying cysteine residues in proteins. These interactions can affect the structure and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2,4-Dichlorobenzenethiol: Similar structure but lacks the methyl group.
2,6-Dichlorobenzenethiol: Similar structure but with chlorine atoms in different positions.
4-Chloro-2-methylbenzenethiol: Similar structure but with only one chlorine atom.
Uniqueness: 2,4-Dichloro-6-methylbenzenethiol is unique due to the specific positioning of its chlorine atoms and the presence of a methyl group. This unique structure influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H6Cl2S |
|---|---|
Molecular Weight |
193.09 g/mol |
IUPAC Name |
2,4-dichloro-6-methylbenzenethiol |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
InChI Key |
GCHOVFPRKOSQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate](/img/structure/B13091420.png)
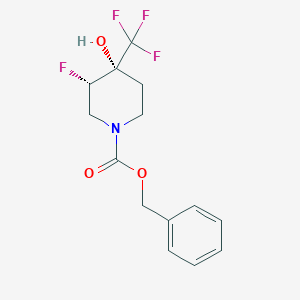
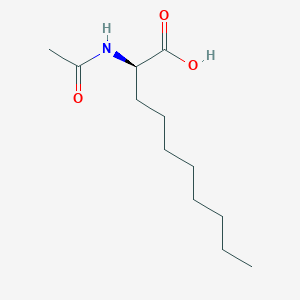
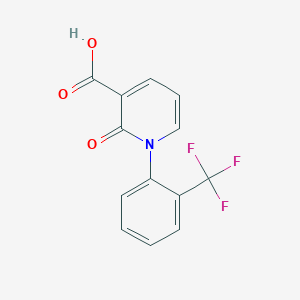
![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
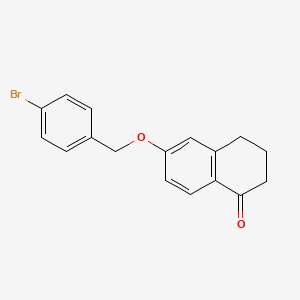
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)



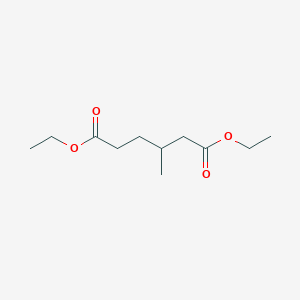
![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
